molecular formula C11H23BrO B1661283 Heptane, 1-bromo-7-(1,1-dimethylethoxy)- CAS No. 89237-04-7

Heptane, 1-bromo-7-(1,1-dimethylethoxy)-

Cat. No.: B1661283
CAS No.: 89237-04-7
M. Wt: 251.2 g/mol
InChI Key: NONIPQPOUADPFN-UHFFFAOYSA-N
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Description

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- is a chemical compound with the molecular formula C10H21BrOThis compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane, 1-bromo-7-(1,1-dimethylethoxy)- typically involves the bromination of heptane derivatives. The reaction conditions often require the presence of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for Heptane, 1-bromo-7-(1,1-dimethylethoxy)- are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The bromination reaction is carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination: Reagents such as potassium tert-butoxide (KOtBu) in non-polar solvents like dimethyl sulfoxide (DMSO) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products

    Substitution: Alcohols, amines, and thiols.

    Elimination: Alkenes.

    Oxidation: Alcohols and ketones.

Scientific Research Applications

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptane, 1-bromo-7-(1,1-dimethylethoxy)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be easily substituted by other nucleophiles, making it a versatile intermediate in organic synthesis. The compound can also undergo elimination reactions to form alkenes, which are important intermediates in the synthesis of other organic compounds .

Comparison with Similar Compounds

Similar Compounds

    1-Bromoheptane: Similar in structure but lacks the tert-butyl group.

    1-Bromo-2-methylheptane: Similar but has a methyl group instead of a tert-butyl group.

    1-Bromo-3,3-dimethylheptane: Similar but has two methyl groups instead of a tert-butyl group.

Uniqueness

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex organic molecules, as it can undergo selective reactions that other similar compounds may not .

Properties

IUPAC Name

1-bromo-7-[(2-methylpropan-2-yl)oxy]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrO/c1-11(2,3)13-10-8-6-4-5-7-9-12/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONIPQPOUADPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447755
Record name Heptane, 1-bromo-7-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89237-04-7
Record name Heptane, 1-bromo-7-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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